![molecular formula C8H14N4O B13274296 2-Propyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3(2h)-one](/img/structure/B13274296.png)
2-Propyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3(2h)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-propyl-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]piperazin-3-one is a heterocyclic compound that belongs to the class of triazolopiperazines. This compound is characterized by a triazole ring fused to a piperazine ring, with a propyl group attached to the triazole ring. The unique structure of this compound makes it of interest in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-propyl-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]piperazin-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1-propyl-1H-1,2,4-triazole-3-carboxylic acid with piperazine in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is typically carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of 2-propyl-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]piperazin-3-one may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-propyl-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]piperazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or halogenating agents in the presence of a base.
Major Products
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced triazolopiperazine derivatives.
Substitution: Formation of substituted triazolopiperazine derivatives with various functional groups.
Scientific Research Applications
2-propyl-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]piperazin-3-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of neurological disorders, due to its ability to interact with neurotransmitter receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-propyl-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]piperazin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to neurotransmitter receptors in the brain, modulating their activity and leading to therapeutic effects. Additionally, it can inhibit the activity of certain enzymes, thereby affecting biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 1-propyl-1H-1,2,4-triazole-3-carboxylic acid
- 2-ethyl-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]piperazin-3-one
- 2-methyl-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]piperazin-3-one
Uniqueness
2-propyl-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]piperazin-3-one is unique due to its specific propyl substitution, which can influence its chemical reactivity and biological activity. This compound’s structure allows for diverse functionalization, making it a versatile intermediate in synthetic chemistry and a promising candidate for drug development.
Properties
Molecular Formula |
C8H14N4O |
|---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
2-propyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-one |
InChI |
InChI=1S/C8H14N4O/c1-2-4-12-8(13)11-5-3-9-6-7(11)10-12/h9H,2-6H2,1H3 |
InChI Key |
QUQNGQMDHNTWIH-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=O)N2CCNCC2=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


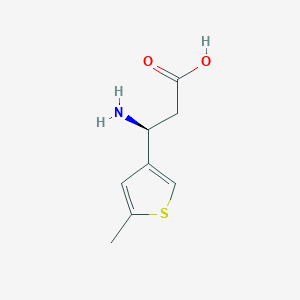
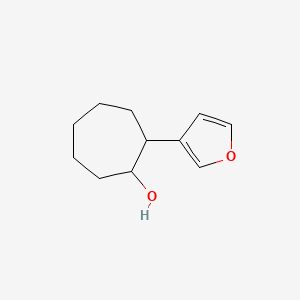

![tert-Butyl N-({3-[(propan-2-yl)carbamoyl]-4,5-dihydro-1,2-oxazol-5-yl}methyl)carbamate](/img/structure/B13274230.png)
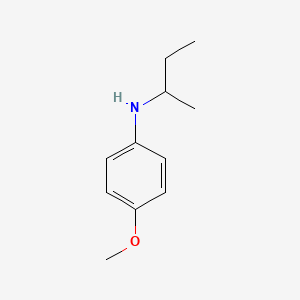
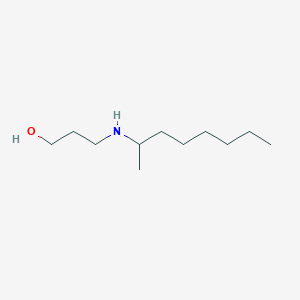
amine](/img/structure/B13274245.png)
![3-[(But-2-yn-1-yl)amino]pyrazine-2-carboxylic acid](/img/structure/B13274247.png)
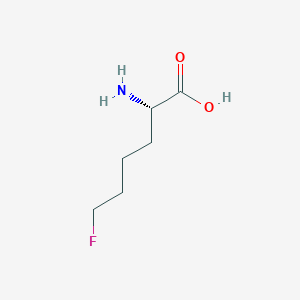
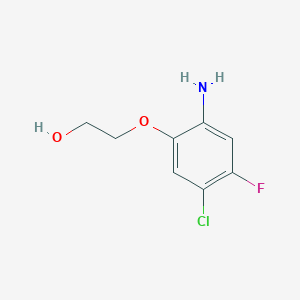

![3-(Bromomethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13274285.png)
![5-Bromo-2-[(but-2-yn-1-yl)amino]pyridine-4-carboxylic acid](/img/structure/B13274289.png)
amine](/img/structure/B13274293.png)
